molecular formula C5H5BrN2O3 B047512 Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate CAS No. 121562-09-2

Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B047512
CAS No.: 121562-09-2
M. Wt: 221.01 g/mol
InChI Key: SVPHHQVOADRTJA-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the oxadiazole ring play crucial roles in its reactivity and biological activity . The compound can interact with enzymes and receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Biological Activity

Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered oxadiazole ring with a bromine substituent at the 3-position and an ethyl ester at the 5-position. Its molecular formula is C5H5BrN2O3C_5H_5BrN_2O_3, and it is characterized by its unique reactivity due to the presence of the bromine atom, which enhances its electrophilic properties.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Antimicrobial Activity : Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties against bacteria and fungi. The bromine atom may enhance membrane permeability, leading to cell lysis in pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : this compound has shown promise in cancer research. Studies indicate that derivatives of this compound can induce apoptosis in various cancer cell lines through mechanisms involving the activation of p53 and caspases .

Biological Activity Overview

Biological Activity Description References
AntimicrobialEffective against Staphylococcus aureus and Escherichia coli.
AnticancerInduces apoptosis in cancer cell lines; potential for selective cytotoxicity.
AntioxidantExhibits protective effects against oxidative stress.

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The compound demonstrated minimum inhibitory concentrations (MIC) in the range of 10–50 µg/mL against several bacterial strains, indicating strong potential as an antibacterial agent .
  • Cytotoxicity Assays : In vitro evaluations against human cancer cell lines showed that derivatives of this compound exhibited IC50 values ranging from 2.76 to 9.27 µM for renal cancer cells (OVXF 899) . This highlights its potential as a lead compound for further drug development.
  • Mechanistic Insights : Flow cytometry assays revealed that the compound induces apoptosis via mitochondrial pathways and promotes cell cycle arrest at the G0/G1 phase in sensitive cancer cell lines .

Comparison with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Structure Features Unique Aspects
Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylateMethyl group instead of bromineLower reactivity compared to brominated analogs
Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylateAmino substituent at position fiveEnhanced biological activity due to amino group
Ethyl 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylateTert-butyl group instead of bromoIncreased steric hindrance affecting reactivity

Properties

IUPAC Name

ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O3/c1-2-10-4(9)3-7-5(6)8-11-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPHHQVOADRTJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30616219
Record name Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30616219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121562-09-2
Record name Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121562-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30616219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate
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